molecular formula C14H11N3O2S B2727216 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide CAS No. 2034499-54-0

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide

Cat. No. B2727216
CAS RN: 2034499-54-0
M. Wt: 285.32
InChI Key: HOROSDIMYBRRHI-UHFFFAOYSA-N
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Description

“N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide” is a compound that has been studied for its potential biological activities . It is a derivative of pyrazine, a class of compounds that have been used in the development of various drugs . This compound is related to a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that have been designed, synthesized, and evaluated for their anti-tubercular activity .


Synthesis Analysis

The synthesis of similar compounds involves a Suzuki cross-coupling reaction of a brominated intermediate with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound is prepared by condensation of pyrazin-2-amine with a brominated thiophene-2-carboxylic acid, mediated by TiCl4 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including NMR and mass spectrometry . The dihedral angle between the furan and pyridine rings in similar compounds is an important structural feature .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and Suzuki cross-coupling reactions . The condensation reaction involves the reaction of pyrazin-2-amine with a brominated thiophene-2-carboxylic acid . The Suzuki cross-coupling reaction involves the reaction of the resulting intermediate with various aryl/heteroaryl boronic acids/pinacol esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques, including density functional theory (DFT) calculations . These calculations can provide information about the compound’s frontier molecular orbitals, HOMO–LUMO energy gap, electron affinity, ionization energy, electrophilicity index, chemical softness, and chemical hardness .

Scientific Research Applications

Supramolecular Effects and Crystal Packing

Research conducted by Rahmani et al. (2016) focused on the supramolecular effects of aromaticity on the crystal packing of furan/thiophene carboxamide compounds, including analogs similar to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide. The study aimed to examine the impact of aromaticity changes, from furan to thiophene, on crystal packing. Through single-crystal X-ray diffraction, Hirshfeld surface analysis, and theoretical calculations, it was found that heteroatom substitution from O to S in these five-membered rings increased the effectiveness of π-based interactions for thiophene derivatives. Conversely, hydrogen bond interactions were more crucial in the stabilization of the supramolecular architecture for furan derivatives (Rahmani et al., 2016).

Synthesis and Electronic Properties

A study by Ahmad et al. (2021) presented the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through Suzuki cross-coupling reactions. This research highlighted the electronic and nonlinear optical (NLO) properties of these compounds, derived from structural analogs similar to the compound of interest. DFT calculations of target molecules revealed insights into their reactivity parameters, including frontier molecular orbitals (FMOs), HOMO–LUMO energy gap, and hyperpolarizability, indicating their potential application in NLO materials. The effect of various substituents on these parameters was thoroughly explored, demonstrating the significance of the p-electronic delocalization over pyrazine, benzene, and thiophene in NLO behavior (Ahmad et al., 2021).

Antimicrobial Activity

Hamed et al. (2020) synthesized chitosan Schiff bases incorporating heterocyclic moieties similar to this compound. The antimicrobial activity of these novel compounds was evaluated against a spectrum of gram-negative and gram-positive bacteria, as well as fungi. The study found that the antimicrobial efficacy varied with the type of Schiff base moiety, providing valuable insights into designing new antimicrobial agents (Hamed et al., 2020).

Future Directions

Future research could focus on further exploring the potential biological activities of this compound. Thiophene-based analogs have been of interest to scientists as potential biologically active compounds . Therefore, further studies could focus on evaluating the biological activities of this compound and its derivatives.

properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-14(11-2-6-20-9-11)17-7-12-13(16-4-3-15-12)10-1-5-19-8-10/h1-6,8-9H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOROSDIMYBRRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC=CN=C2CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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